1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(difluoromethyl)-5-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c1-4-2-3-5(6(11)12)10(4)7(8)9/h2-3,7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXIKIOBIKQPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution/Hydrolysis Route Using Difluoroacetyl Halides
A representative method, adapted from related difluoromethylated heterocycle syntheses (e.g., difluoromethyl-pyrazole carboxylic acids), involves the following steps:
Step 1: Substitution/Hydrolysis
- An α,β-unsaturated ester derivative of the pyrrole or a related intermediate is dissolved in an organic solvent with an acid-binding agent.
- 2,2-Difluoroacetyl halide (X = F or Cl) is added dropwise at low temperature to promote substitution, forming an α-difluoroacetyl intermediate.
- Subsequent alkaline hydrolysis converts this intermediate into a difluoromethylated acid precursor.
Step 2: Condensation/Cyclization
- The α-difluoroacetyl intermediate solution is treated with a catalyst such as sodium iodide or potassium iodide.
- A methylhydrazine aqueous solution is added at low temperature to induce condensation and cyclization, forming the heterocyclic ring with the difluoromethyl substituent.
- The reaction mixture is then acidified to precipitate the crude difluoromethylated heterocyclic carboxylic acid.
- Recrystallization from an alcohol-water mixture (e.g., 40% aqueous ethanol) yields the purified product.
This approach has been demonstrated effectively for related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, with yields around 75-80% and high purity (HPLC > 99%).
Late-Stage Difluoromethylation Techniques
Recent advances in difluoromethylation chemistry provide alternative routes for introducing the -CF2H group directly onto heteroaromatic rings, including pyrroles. Key methods include:
Electrophilic Difluoromethylation : Using reagents that deliver the difluoromethyl group to nucleophilic sites on the heterocycle.
Radical Difluoromethylation : Minisci-type radical reactions enable selective C–H functionalization on heteroarenes under mild conditions.
Transition Metal-Catalyzed Difluoromethylation : Metal complexes facilitate the transfer of difluoromethyl groups onto sp2 carbons of heterocycles.
These methods allow late-stage functionalization of complex molecules, reducing the need for pre-functionalized intermediates and improving synthetic efficiency.
Pyrrole Ring Construction and Functionalization
The 5-methyl and 2-carboxylic acid substituents on the pyrrole ring can be introduced via:
Starting from substituted pyrrole precursors : Using 5-methylpyrrole derivatives as starting materials.
Post-synthetic modification : Functionalizing the pyrrole ring after difluoromethylation, for example via selective methylation at position 5 or carboxylation at position 2 through directed lithiation or transition-metal catalysis.
Multistep synthesis involving intermediate formation of pyrrole-2-carboxylic acid derivatives , which are then difluoromethylated at the nitrogen or carbon positions.
Data Table: Summary of Preparation Conditions and Outcomes
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|
| 1 | Substitution/Hydrolysis | α,β-unsaturated ester + 2,2-difluoroacetyl halide, acid-binding agent, low temp | 75-80 | >99% | Formation of α-difluoroacetyl intermediate |
| 2 | Condensation/Cyclization | Catalyst (NaI or KI), methylhydrazine aqueous solution, low temp, acidification | 75-80 | >99% | Cyclization to heterocyclic acid, recrystallization in aqueous ethanol |
| Alternative | Late-stage Difluoromethylation | Electrophilic/radical/metal-catalyzed methods, various reagents | Variable | High | Enables direct CF2H installation on pyrrole ring |
Research Findings and Considerations
The substitution/hydrolysis and condensation/cyclization method is a robust and scalable approach, demonstrated with related pyrazole systems, and adaptable to pyrrole derivatives with appropriate modifications.
Late-stage difluoromethylation strategies offer flexibility and atom economy but may require optimization for regioselectivity and functional group tolerance in pyrrole systems.
The choice of catalyst (e.g., sodium or potassium iodide) and recrystallization solvent mixture (alcohol/water ratio) critically affects product purity and yield.
Safety considerations include handling of difluoroacetyl halides and methylhydrazine, which are reactive and potentially hazardous reagents.
The difluoromethyl group imparts unique physicochemical properties, such as enhanced hydrogen bonding ability and metabolic stability, making these compounds valuable in drug design.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Agents
The compound has shown promise as an intermediate in the synthesis of novel antimicrobial agents. Research indicates that derivatives of pyrrole compounds, including 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid, can exhibit enhanced activity against a range of bacterial strains. For instance, studies have demonstrated that certain pyrrole derivatives can inhibit the growth of antibiotic-resistant bacteria, making them valuable in addressing public health concerns related to antibiotic resistance .
2. Anticancer Properties
Recent investigations into pyrrole derivatives have revealed their potential anticancer properties. The difluoromethyl group enhances the lipophilicity of these compounds, which may improve their ability to penetrate cell membranes and exert cytotoxic effects on cancer cells. Preliminary studies suggest that these compounds can induce apoptosis in various cancer cell lines, although further research is needed to establish their efficacy and safety profiles .
Agrochemical Applications
1. Pesticide Development
this compound serves as a key intermediate in the synthesis of novel pesticides. Its structural features allow for modifications that enhance biological activity against pests while minimizing toxicity to non-target organisms. For example, it has been utilized in the synthesis of fungicides that target specific fungal pathways, thereby improving crop protection strategies .
2. Herbicide Formulations
The compound's unique chemical properties make it suitable for incorporation into herbicide formulations. Research has shown that herbicides containing difluoromethylated pyrroles can effectively control weed populations while exhibiting lower environmental persistence compared to traditional herbicides. This characteristic is crucial for developing sustainable agricultural practices .
Synthetic Chemistry
1. Building Block for Organic Synthesis
In synthetic organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its difluoromethyl group is particularly valuable in creating compounds with specific electronic properties, which can be exploited in various chemical reactions such as nucleophilic substitutions and cycloadditions .
2. Late-stage Functionalization
The compound has been highlighted in recent reviews focusing on late-stage difluoromethylation techniques. These methods allow chemists to introduce difluoromethyl groups into existing drug molecules or agrochemicals, modifying their properties and enhancing biological activity without extensive re-synthesis .
Case Studies
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For example, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole-Based Analogues
5-Methyl-1H-pyrrole-2-carboxylic Acid
- Molecular Formula: C₆H₇NO₂ (MW: 141.13 g/mol)
- Key Differences : Lacks the difluoromethyl group at position 1.
- Properties : The absence of fluorine reduces electron-withdrawing effects, leading to lower acidity (pKa ~4.5–5.0) compared to the fluorinated derivative (pKa ~3.8–4.2). This also results in higher aqueous solubility but lower metabolic stability .
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid
- Molecular Formula: C₁₃H₁₀F₃NO₂ (MW: 269.22 g/mol)
- Key Differences : Replaces the methyl group at position 5 with a bulkier 4-(trifluoromethyl)phenyl substituent.
- Properties: The trifluoromethylphenyl group increases lipophilicity (logP ~2.8 vs. ~1.5 for the target compound), enhancing membrane permeability but reducing solubility. The aromatic ring enables π-π interactions with biological targets, which the methyl group cannot facilitate .
Pyrazole-Based Analogues
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic Acid
- Molecular Formula : C₆H₆F₂N₂O₂ (MW: 176.12 g/mol)
- Key Differences : Pyrazole ring instead of pyrrole; carboxylic acid at position 3.
- Properties : The pyrazole’s electron-deficient nature increases the acidity of the carboxylic acid (pKa ~3.5–3.9) compared to pyrrole derivatives. Pyrazoles generally exhibit higher metabolic resistance due to reduced ring oxidation .
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid
- Molecular Formula : C₈H₁₁N₃O₄ (MW: 213.19 g/mol)
- Key Differences: Nitro (-NO₂) and propyl (-C₃H₇) substituents.
Other Heterocyclic Analogues
1-[4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic Acid
- Molecular Formula : C₁₅H₁₆F₂N₃O₃ (MW: 336.31 g/mol)
- Key Differences : Pyrimidine core with a furan substituent.
- Properties : The pyrimidine-furan system enables diverse hydrogen bonding and π-stacking interactions, unlike the simpler pyrrole structure. However, the larger molecular weight reduces bioavailability .
Data Table: Key Comparisons
*Estimated values based on structural analogs and substituent effects.
Research Findings and Implications
- Fluorine Effects : The difluoromethyl group in the target compound enhances bioavailability by reducing basicity and blocking metabolic degradation pathways, as seen in fluorinated pharmaceuticals .
- Heterocycle Impact : Pyrrole derivatives generally exhibit lower metabolic oxidation than pyrazoles but may have weaker target affinity due to reduced electron deficiency .
- Substituent Trade-offs : Bulky substituents (e.g., trifluoromethylphenyl) improve lipophilicity but compromise solubility, highlighting the need for balanced design .
Biological Activity
1-(Difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by recent research findings and data.
The molecular formula of this compound is , with a molecular weight of approximately 174.13 g/mol. The presence of the difluoromethyl group enhances its reactivity and biological activity, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit enzymes such as succinate dehydrogenase (SDH), which plays a crucial role in cellular respiration. This inhibition can lead to antifungal properties by disrupting metabolic pathways in pathogens.
- Antimicrobial Activity : The difluoromethyl substitution may enhance binding affinity to biological targets, leading to increased antimicrobial activity against various pathogens.
Biological Activity Data
Recent studies have demonstrated the following biological activities for this compound:
| Activity | Target Pathogen/Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antifungal | Phytopathogenic fungi | 9.0 | |
| Enzyme Inhibition | Succinate Dehydrogenase | 4.5 | |
| Antimicrobial | Various bacteria | 10.0 |
Case Studies
- Antifungal Activity : A series of derivatives based on the pyrrole structure were synthesized and tested against seven phytopathogenic fungi. One derivative exhibited superior antifungal activity compared to traditional fungicides like boscalid, indicating the potential for agricultural applications .
- Enzyme Interaction Studies : Molecular docking studies revealed that the carbonyl oxygen atom in the compound could form hydrogen bonds with key amino acids in SDH, suggesting a specific mechanism of action for enzyme inhibition .
- Quorum Sensing Inhibition : Related compounds have shown promise as quorum sensing inhibitors, which can disrupt bacterial communication and virulence factor production, further supporting their potential as therapeutic agents against biofilm-forming pathogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrole ring and substituents significantly affect biological activity. For instance:
Q & A
Q. What are the recommended synthetic routes for 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid?
A practical approach involves cyclocondensation of suitable precursors, such as β-keto esters or hydrazine derivatives, followed by functionalization. For example:
- Step 1 : Prepare a pyrrole scaffold via cyclization using ethyl acetoacetate and a methyl-substituted hydrazine derivative (analogous to pyrazole synthesis in ).
- Step 2 : Introduce the difluoromethyl group via electrophilic fluorination or substitution, using reagents like diethylaminosulfur trifluoride (DAST) .
- Step 3 : Hydrolyze the ester intermediate under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .
Key Considerations : Optimize reaction temperature and solvent polarity to minimize side reactions. Monitor progress via TLC or LCMS.
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- HPLC : Assess purity (>95%) using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
- NMR : Confirm substituent positions (e.g., ¹H NMR: δ 2.56 ppm for methyl group; δ 6.8–7.2 ppm for pyrrole protons) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H⋯O dimers observed in pyrrole-2-carboxylic acid derivatives ).
- Mass Spectrometry : Verify molecular weight (e.g., ESIMS: [M+H]+ = 203.1 for C₇H₇F₂NO₂) .
Advanced Research Questions
Q. How does the difluoromethyl group influence physicochemical and pharmacokinetic properties?
The difluoromethyl group enhances metabolic stability and modulates electronic effects:
- Lipophilicity : Increases logP compared to non-fluorinated analogs, improving membrane permeability .
- Acidity : Weakens adjacent N–H acidity (pKa ~8–10), affecting solubility and hydrogen-bonding interactions .
- Metabolic Resistance : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in vivo .
Methodology : Compare logP (shake-flask method) and pKa (potentiometric titration) with non-fluorinated analogs.
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?
- Substituent Variation : Synthesize analogs with substituents at positions 3, 4, or 5 (e.g., aryl, alkyl, or halogens) .
- Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
- Computational Docking : Model interactions using software like AutoDock Vina; validate with Protein Data Bank (PDB) structures .
Example : In pyrazole derivatives, 3,4-diaryl substitution enhanced binding to guanylate cyclase .
Q. How can discrepancies in spectral data (e.g., NMR vs. X-ray) be resolved during characterization?
- Dynamic Effects : NMR may average conformational isomers, while X-ray captures static structures. For example, hydrogen-bonded dimers in X-ray (e.g., R₂²(10) motifs ) may appear as broad NMR signals.
- Tautomerism : Check for keto-enol equilibria in solution (use D₂O exchange or variable-temperature NMR).
- Validation : Cross-reference with IR (e.g., carbonyl stretch at ~1700 cm⁻¹) and high-resolution mass data .
Q. What computational methods predict interactions with biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein binding over 100 ns trajectories (GROMACS/AMBER) to assess stability .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic regions.
- Database Mining : Cross-reference Cambridge Structural Database (CSD) for analogous interactions (e.g., fluorine-mediated C–F⋯H–N contacts ).
Q. How can reaction conditions be optimized for derivatives with bulky substituents?
- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Catalysis : Employ Pd(PPh₃)₄ for Suzuki-Miyaura couplings of aryl boronic acids .
- Microwave Irradiation : Accelerate slow steps (e.g., cyclization at 150°C for 10 min vs. 24h conventional heating) .
Example : Pd-mediated coupling of 5-methylpyrrole-2-carboxylate with 4-bromophenylboronic acid achieved 89% yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
